n-Boc-3-iodo-l-alanine ethyl ester
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Overview
Description
n-Boc-3-iodo-l-alanine ethyl ester: is a chemical compound used primarily in organic synthesis. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-3-iodo-l-alanine ethyl ester typically involves the iodination of n-Boc-l-alanine ethyl ester. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: n-Boc-3-iodo-l-alanine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form n-Boc-3-amino-l-alanine ethyl ester.
Oxidation Reactions: Oxidation can lead to the formation of n-Boc-3-oxo-l-alanine ethyl ester.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: n-Boc-3-amino-l-alanine ethyl ester.
Oxidation Reactions: n-Boc-3-oxo-l-alanine ethyl ester.
Scientific Research Applications
Chemistry: n-Boc-3-iodo-l-alanine ethyl ester is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of peptide analogs and other biologically active compounds.
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. It is also employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of n-Boc-3-iodo-l-alanine ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects.
Molecular Targets and Pathways:
Enzymes: this compound can be recognized and processed by enzymes involved in amino acid metabolism.
Pathways: The compound can participate in metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
- n-Boc-3-iodo-l-alanine methyl ester
- n-Boc-3-iodo-d-alanine ethyl ester
- n-Boc-3-iodo-l-alanine
Uniqueness: n-Boc-3-iodo-l-alanine ethyl ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ethyl ester group provides different solubility and reactivity properties compared to its methyl ester counterpart. Additionally, the presence of the iodine atom makes it a valuable intermediate for further functionalization.
Properties
IUPAC Name |
ethyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBZRNDVBGJMTK-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CI)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CI)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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